molecular formula C11H19NO3 B1470263 tert-Butyl 2-ethyl-3-oxopyrrolidine-1-carboxylate CAS No. 1484433-11-5

tert-Butyl 2-ethyl-3-oxopyrrolidine-1-carboxylate

Cat. No.: B1470263
CAS No.: 1484433-11-5
M. Wt: 213.27 g/mol
InChI Key: KOGHTCGZWGNIHU-UHFFFAOYSA-N
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Description

tert-Butyl 2-ethyl-3-oxopyrrolidine-1-carboxylate is a high-purity chemical building block designed for advanced organic synthesis and drug discovery research. This compound features a pyrrolidine ring—a privileged scaffold in medicinal chemistry—decorated with both a tert-butoxycarbonyl (Boc) protecting group and an ethyl ester moiety, making it a versatile intermediate for the development of novel therapeutic agents . Researchers value this and related N-Boc-protected pyrrolidine esters for their utility in constructing more complex molecules, particularly in the synthesis of glutamine analogs that target metabolic pathways in cancer cells . Recent scientific investigations into similar tert-butyl ester functional groups have demonstrated their application as prodrugs in anticancer research, showing efficacy in suppressing the growth of breast cancer, glioblastoma, and head and neck cancer cell lines . The Boc protecting group is a key feature that can enhance membrane permeability and be selectively deprotected under mild acidic conditions to reveal a secondary amine for further functionalization, while the ester group can be hydrolyzed or transformed . As a standard practice for chemicals of this type, safe handling in a well-ventilated area and the use of appropriate personal protective equipment are recommended . This compound is provided for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human consumption.

Properties

IUPAC Name

tert-butyl 2-ethyl-3-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-5-8-9(13)6-7-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGHTCGZWGNIHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-ethyl-3-oxopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-ethyl-3-oxo-1-pyrrolidinecarboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl 2-ethyl-3-oxo-1-pyrrolidinecarboxylate as a starting material, which undergoes a series of reactions including esterification and cyclization to form the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for higher yields and purity, with stringent control over reaction conditions such as temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-ethyl-3-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

tert-Butyl 2-ethyl-3-oxopyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-ethyl-3-oxopyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its effects are mediated through binding to specific proteins or enzymes, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Structural Analogs with High Similarity

The following compounds share significant structural homology with tert-Butyl 2-ethyl-3-oxopyrrolidine-1-carboxylate, as quantified by similarity scores (0.8–0.96) derived from functional group and backbone alignment :

Compound Name CAS No. Similarity Score Key Structural Differences
Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate 73193-55-2 0.93 Ethyl ester (vs. tert-butyl) and methyl substituent (vs. ethyl) at C2
tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate 946497-94-5 0.92 Cyano group at C4 and two methyl groups at C2
(S)-tert-Butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate 1374673-90-1 0.96 Formyl-ethyl side chain at C3 (vs. ketone at C3)
tert-Butyl 2-oxospiro[indoline-3,3′-pyrrolidine]-1′-carboxylate - 0.88 Spiro indoline-pyrrolidine fusion (vs. simple pyrrolidine)

Key Observations:

  • Substituent Effects: The cyano group in CAS 946497-94-5 introduces electron-withdrawing properties, which may alter reactivity in nucleophilic substitutions compared to the ethyl-ketone system .

Functional Group Modifications

  • Ketone vs. Aldehyde : Compounds like (S)-tert-Butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate (CAS 1374673-90-1) feature an aldehyde side chain, which increases electrophilicity at C3 compared to the ketone in the target compound, making it more reactive toward Schiff base formation .
  • Boc Protection : The Boc group is conserved across analogs (e.g., CAS 203662-55-9), ensuring compatibility with acid-labile synthetic pathways, but its removal (e.g., via TFA) varies slightly depending on adjacent substituents .

Ring Size and Conformational Differences

  • Piperidine vs. Pyrrolidine : tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate (CAS 741737-30-4, similarity 0.83) has a six-membered ring, which adopts a chair conformation more readily than the puckered pyrrolidine. This affects pharmacokinetic properties like membrane permeability .

Research Findings and Practical Implications

  • Synthetic Utility : The Boc-protected pyrrolidine scaffold is widely used in solid-phase peptide synthesis (SPPS). Ethyl esters (e.g., CAS 73193-55-2) are preferred for solution-phase reactions due to easier deprotection, while tert-butyl variants offer stability in automated synthesizers .
  • Biological Activity : Spiro and bicyclic analogs (e.g., CAS 152533-47-6) show enhanced selectivity for serine proteases due to constrained geometries, suggesting that this compound could be optimized for target engagement via similar modifications .
  • Crystallography : SHELX software () has been critical in resolving the crystal structures of related compounds, highlighting the importance of tert-butyl groups in stabilizing molecular conformations for X-ray diffraction studies .

Biological Activity

Tert-Butyl 2-ethyl-3-oxopyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This compound is characterized by its unique structural features, which enable various interactions with biomolecules, potentially influencing their functions. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₉NO₃ and a molecular weight of approximately 215.29 g/mol. Its structure includes a tert-butyl group, an ethyl group, and a carbonyl functional group, making it a versatile building block in organic synthesis.

Property Value
Molecular FormulaC₁₁H₁₉NO₃
Molecular Weight215.29 g/mol
Functional GroupsTert-butyl, Ethyl, Carbonyl

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The presence of functional groups allows for hydrogen bonding with proteins or nucleic acids, enhancing its biological effects. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways by binding to specific proteins or enzymes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies have demonstrated that it can inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and disrupting metabolic pathways essential for tumor growth . For instance, it was found to affect glutaminolysis in cancer cells, which is crucial for biosynthetic precursor generation .

Binding Affinity Studies

Binding affinity studies have suggested that this compound interacts with several biological targets. These interactions are vital for understanding its therapeutic potential and mechanisms of action. The compound's ability to form active metabolites through metabolic transformations further supports its role in drug development.

Case Studies

  • In Vitro Anticancer Study :
    • Objective : To assess the anticancer effects of this compound on human cancer cell lines.
    • Methodology : Various concentrations of the compound were administered to cultured cancer cells, followed by assessment of cell viability using MTT assays.
    • Findings : Significant reduction in cell viability was observed at higher concentrations, indicating potent anticancer activity.
  • Antimicrobial Efficacy Assessment :
    • Objective : To evaluate the antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Methodology : Disc diffusion method was employed to determine the inhibitory zones.
    • Findings : The compound exhibited notable antimicrobial activity against multiple bacterial strains, suggesting its potential as an antimicrobial agent.

Comparison with Similar Compounds

This compound can be compared to other pyrrolidine derivatives:

Compound Name Molecular Weight
Tert-butyl 4-cyano-2-ethyl-3-oxopyrrolidine-1-carboxylate238.28 g/mol
Tert-butyl 3-hydroxy-pyrrolidinecarboxylic acid215.29 g/mol
Tert-butyl 2-methylpyrrolidine165.23 g/mol

These compounds share a pyrrolidine backbone but differ in functional groups, which significantly influences their reactivity and biological activity.

Q & A

Q. What role does this compound play in designing enzyme inhibitors or prodrugs?

  • Methodological Answer : The 3-oxopyrrolidine core mimics transition states in enzymatic reactions (e.g., protease inhibition). The tert-butyl group enhances lipophilicity, improving blood-brain barrier penetration. For prodrugs, the ester is hydrolyzed in vivo to release active carboxylic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-ethyl-3-oxopyrrolidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 2-ethyl-3-oxopyrrolidine-1-carboxylate

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